B1165103 Leuprolide-13C6,15N

Leuprolide-13C6,15N

Cat. No.: B1165103
Attention: For research use only. Not for human or veterinary use.
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Description

Leuprolide-13C6,15N is a stable isotope-labeled analog of leuprolide, a synthetic nonapeptide (Glu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) used clinically to treat hormone-sensitive cancers (e.g., prostate cancer) and endometriosis. The isotopic labeling involves replacing six carbon atoms with ¹³C and one nitrogen atom with ¹⁵N at specific positions within the peptide structure. This modification enhances its utility in pharmacokinetic studies, metabolic tracing, and quantitative analysis via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .

The isotopic enrichment (typically ≥98 atom% for ¹³C and ¹⁵N) ensures minimal natural abundance interference, making it ideal for tracking peptide degradation pathways, receptor-binding assays, and serving as an internal standard in analytical workflows . Unlike non-labeled leuprolide, which is regulated under FDA guidelines for therapeutic use (e.g., acetate salt formulations), this compound is primarily employed in preclinical research to elucidate mechanisms of action and metabolic stability .

Properties

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Leuprolide-13C6,15N and Isotope-Labeled Amino Acids

Compound Molecular Weight Isotopic Purity Applications Structural Features
This compound ~1,200 g/mol* ≥98% ¹³C, ¹⁵N Metabolic tracing, NMR/MS internal standard Nonapeptide with D-Leu and Pro modifications
L-Leucine-13C6,15N 138.12 g/mol 98% ¹³C, 98% ¹⁵N Protein expression, SILAC labeling Branched-chain amino acid
L-Arginine-13C6,15N4 HCl 290.69 g/mol >99% purity Proteomics, isotope dilution assays Basic amino acid with guanidino group
DL-Lysine-13C6 HCl 215.69 g/mol 98% ¹³C Nutritional studies, metabolic flux analysis Linear amino acid with ε-amino group

*Estimated based on non-labeled leuprolide (MW: 1,209.4 g/mol).

Isotopic Labeling Techniques

This compound is synthesized via solid-phase peptide synthesis (SPPS) using ¹³C- and ¹⁵N-labeled amino acids, whereas simpler compounds like L-Leucine-13C6,15N are produced through bacterial fermentation or chemical synthesis with labeled precursors . The labeling positions in peptides are critical for NMR studies; for example, ¹³C–¹⁵N coupling constants (1JCN) help resolve structural dynamics, as demonstrated in studies of Dimroth rearrangement intermediates .

Regulatory and Stability Considerations

While non-labeled leuprolide acetate is subject to FDA guidelines for injectable formulations (e.g., particle size, sterility), this compound adheres to research-grade standards, emphasizing isotopic purity (>98%) and chemical stability under storage (−20°C, lyophilized) .

Mechanistic Insights from Isotopic Studies

Isotope-labeled compounds reveal reaction pathways and structural dynamics:

  • Dimroth Rearrangement : ¹⁵N-labeled uridine derivatives confirmed nucleophilic attack at C4, leading to ring-opening intermediates (e.g., 97*) via ¹³C–¹⁵N coupling analysis . Similarly, this compound could elucidate proteolytic cleavage sites by tracking ¹³C/¹⁵N-enriched fragments.
  • Metabolic Tracing : In redwood trees, ¹⁵N fog absorption was identified using isotopic signatures . Analogously, this compound enables tracing peptide degradation in hepatic microsomes.

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